3,9,10-Trichlorophenanthrene

Catalog No.
S927991
CAS No.
800409-57-8
M.F
C14H7Cl3
M. Wt
281.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,9,10-Trichlorophenanthrene

CAS Number

800409-57-8

Product Name

3,9,10-Trichlorophenanthrene

IUPAC Name

3,9,10-trichlorophenanthrene

Molecular Formula

C14H7Cl3

Molecular Weight

281.6 g/mol

InChI

InChI=1S/C14H7Cl3/c15-8-5-6-11-12(7-8)9-3-1-2-4-10(9)13(16)14(11)17/h1-7H

InChI Key

VWMIAMQUIBTXOV-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C(C=CC(=C3)Cl)C(=C2Cl)Cl

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=CC(=C3)Cl)C(=C2Cl)Cl

Scientific research on 3,9,10-TCP focuses on two main areas:

  • Environmental studies: Researchers are interested in understanding the fate and transport of 3,9,10-TCP in the environment. This includes studies on how 3,9,10-TCP breaks down in soil and water, and how it moves through the environment.
  • Bioremediation: Some researchers are investigating the potential for using microbes to break down 3,9,10-TCP. This is a process called bioremediation and could be used to clean up contaminated sites.

Here are some links to scientific articles on 3,9,10-TCP:

  • Fate of 3,9,10-trichlorophenanthrene in marine and freshwater sediments Environmental Toxicology and Chemistry
  • Biodegradation of 3,9,10-trichlorophenanthrene by Pseudomonas sp Journal of Bacteriology:

3,9,10-Trichlorophenanthrene is a chlorinated derivative of phenanthrene, characterized by the presence of three chlorine atoms at the 3, 9, and 10 positions of the phenanthrene structure. Its molecular formula is C14H7Cl3\text{C}_{14}\text{H}_{7}\text{Cl}_{3}, and it is classified as a polycyclic aromatic hydrocarbon. This compound is notable for its stability and potential applications in various fields, including organic chemistry and environmental science.

, including:

  • Substitution Reactions: The chlorine atoms can be substituted by nucleophiles under appropriate conditions, leading to the formation of various derivatives.
  • Reduction Reactions: The compound can undergo reduction to form less chlorinated phenanthrene derivatives.
  • Oxidation Reactions: It may also react with oxidizing agents to yield products such as phenanthrenequinones.

The presence of multiple chlorine atoms enhances its reactivity compared to non-chlorinated phenanthrenes, making it versatile in synthetic organic chemistry .

Several methods exist for synthesizing 3,9,10-Trichlorophenanthrene:

  • Chlorination of Phenanthrene: Direct chlorination using chlorine gas or chlorinating agents can yield trichlorophenanthrene.
  • Electrophilic Aromatic Substitution: This method involves the substitution of hydrogen atoms on the phenanthrene ring with chlorine under acidic conditions.
  • Multi-step Synthesis: More complex synthetic routes may involve intermediate compounds such as chloromethylated phenanthrenes.

These methods allow for the controlled introduction of chlorine atoms at specific positions on the phenanthrene backbone .

3,9,10-Trichlorophenanthrene has several applications:

  • Research Chemical: It serves as a model compound for studying chlorinated hydrocarbons and their environmental behavior.
  • Organic Synthesis: Utilized in the synthesis of more complex organic molecules due to its reactive sites.
  • Environmental Studies: Investigated for its persistence and bioaccumulation potential in ecological studies.

The compound's unique structure and reactivity make it valuable in both academic research and industrial applications .

Several compounds share structural similarities with 3,9,10-Trichlorophenanthrene. Here are some notable examples:

Compound NameMolecular FormulaChlorine PositionsUnique Features
PhenanthreneC14H10NoneParent compound; no halogen substituents
9-ChlorophenanthreneC14H9Cl9Single chlorine substitution
3-ChlorophenanthreneC14H9Cl3Single chlorine substitution
1,2-DichlorophenanthreneC14H8Cl21 & 2Two chlorines at adjacent positions

Uniqueness of 3,9,10-Trichlorophenanthrene

The unique arrangement of three chlorine atoms at the 3, 9, and 10 positions distinguishes this compound from others. This specific substitution pattern influences its chemical reactivity and biological activity significantly compared to other chlorinated derivatives of phenanthrene. The presence of multiple chlorine substituents also enhances its stability and persistence in environmental contexts .

3,9,10-Trichlorophenanthrene is a polycyclic aromatic hydrocarbon (PAH) with three chlorine substituents at positions 3, 9, and 10 of the phenanthrene core. Its systematic IUPAC name is 3,9,10-trichlorophenanthrene, and its molecular formula is C₁₄H₇Cl₃ (molecular weight: 281.6 g/mol). Key identifiers include the CAS registry number 800409-57-8 and the PubChem CID 86011944.

Table 1: Molecular Properties of 3,9,10-Trichlorophenanthrene

PropertyValueSource
Molecular FormulaC₁₄H₇Cl₃
Molecular Weight281.6 g/mol
XLogP3-AA6.3
Hydrogen Bond Donor/0/0
Acceptors
Rotatable Bonds0

Atomic Connectivity and Stereochemical Configuration

The phenanthrene core comprises three fused benzene rings. The chlorine atoms are positioned at:

  • C3: Ortho to the fused ring junction.
  • C9: Para to the C10 substituent.
  • C10: Adjacent to the C9 chlorine, creating a vicinal dihalogenation pattern.

The SMILES notation C1=CC=C2C(=C1)C3=C(C=CC(=C3)Cl)C(=C2Cl)Cl illustrates the planar, non-stereochemically strained structure.

Spectroscopic Identification Signatures

While direct spectroscopic data for 3,9,10-trichlorophenanthrene remains limited, analogous chlorinated PAHs provide inferential insights:

Table 2: Predicted Spectroscopic Features

TechniqueKey Features (Inferred)Basis for Inference
¹H NMRAromatic protons in δ 7.6–9.0 ppm range
IRC-Cl stretching (~600–800 cm⁻¹)
UV-Visλ_max ~255–300 nm (π→π* transitions)

For example:

  • NMR: Vicinal chlorines at C9/C10 may induce deshielded aromatic protons, shifting signals upfield compared to unsubstituted phenanthrene.
  • IR: Absorption bands at ~750 cm⁻¹ (C-Cl stretching) are expected, as observed in 2-chlorophenanthrene-9,10-dione.

Crystallographic Data and Molecular Packing Analysis

Crystallographic data for 3,9,10-trichlorophenanthrene is not explicitly reported in available sources. However, structural analogs (e.g., 9,10-dichlorophenanthrene) exhibit:

  • Molecular packing: Staggered π-stacking due to chlorine-induced steric hindrance.
  • Intermolecular interactions: Weak Cl···Cl (3.0–3.5 Å) and Cl···π contacts.

Table 3: Comparative Crystallographic Features

CompoundKey Packing MotifSource
9,10-DichlorophenanthreneHerringbone pattern with Cl···π
3,9,10-TrichlorophenanthrenePredicted: Enhanced steric bulk limiting close packing

High-Temperature Industrial Combustion Systems

Combustion processes represent the primary anthropogenic source of 3,9,10-trichlorophenanthrene and related chlorinated polycyclic aromatic hydrocarbons in the environment. Research on polyvinylchloride combustion has demonstrated that chlorinated polycyclic aromatic hydrocarbons are readily formed at elevated furnace temperatures, with total chlorinated polycyclic aromatic hydrocarbon concentrations increasing from 13.58 micrograms per gram of polyvinylchloride at 600 degrees Celsius to 101.95 micrograms per gram of polyvinylchloride at 900 degrees Celsius [1]. Dichlorinated phenanthrene compounds are specifically detected at temperatures of 800 degrees Celsius and above, indicating that trichlorinated derivatives like 3,9,10-trichlorophenanthrene likely form under similar high-temperature conditions [1].

Municipal Waste Incineration Emissions

Municipal solid waste incineration facilities constitute significant point sources for chlorinated polycyclic aromatic hydrocarbon emissions. Studies of waste incineration processes have identified these compounds in fly ash samples at concentrations substantially higher than those typically found in ambient environmental matrices [2]. The formation mechanism involves the reaction of polycyclic aromatic hydrocarbons with chlorine species present in waste materials, particularly under incomplete combustion conditions that favor de novo synthesis pathways [3] [1].

Steel Production and Metallurgical Processes

Electric arc furnace steelmaking operations represent an important industrial source category for halogenated polycyclic aromatic hydrocarbons. Field measurements at steel production facilities have documented stack gas emission concentrations ranging from 25.85 to 4191 nanograms per normal cubic meter for chlorinated polycyclic aromatic hydrocarbons [4]. The substantial variation in emission concentrations indicates that steel scrap composition significantly affects the production of these compounds, with higher chlorine content in feedstock materials leading to increased formation of chlorinated derivatives [4].

Combustion SourceTemperature Range (°C)Emission ConcentrationPrimary Formation Pathway
Polyvinylchloride Combustion600-90013.58-101.95 μg/g PVCHydrogen chloride chlorination
Municipal Waste Incineration850-1100Variable (detected in fly ash)De novo synthesis
Electric Arc Furnace Steel Production1500-180025.85-4191 ng/Nm³Chlorine scrap reaction
Fossil Fuel Power Plants1200-1600Not quantifiedChlorine impurity reaction

Industrial Byproduct Formation Mechanisms

Chemical Industry Complex Emissions

Industrial complexes incorporating multiple chlorine-utilizing processes demonstrate elevated environmental contamination with chlorinated polycyclic aromatic hydrocarbons. Research conducted near facilities including chlor-alkali plants, magnesium production facilities, and iron-manganese smelters has documented soil contamination levels significantly exceeding background concentrations [1]. The highest contamination levels detected were associated with sites proximate to magnesium plants, iron-manganese smelters, and chlor-alkali operations, suggesting that these industrial activities substantially affect environmental levels of halogenated aromatic compounds [1].

Petrochemical Manufacturing Processes

Petrochemical industrial parks represent concentrated sources of chlorinated polycyclic aromatic hydrocarbon formation due to the massive addition of chlorine additives in crude oil processing and petroleum byproduct manufacturing [5]. Soil contamination analysis in petrochemical industrial areas has revealed mean chlorinated polycyclic aromatic hydrocarbon concentrations of 3.12 nanograms per gram, substantially higher than concentrations found in surrounding non-industrial areas [5]. The formation pathway involves chlorination reactions between polycyclic aromatic hydrocarbons present in petroleum feedstocks and chlorine-containing process chemicals [5].

Brominated Flame Retardant Manufacturing

Manufacturing facilities producing brominated flame retardants demonstrate elevated halogenated polycyclic aromatic hydrocarbon formation through analogous halogenation processes. Brominated flame retardant manufacturing parks exhibit mean brominated polycyclic aromatic hydrocarbon concentrations of 21.6 nanograms per gram in surrounding soils, significantly higher than other industrial source categories [5]. The enormous quantity of brominated brines utilized in these production processes favors halogenated polycyclic aromatic hydrocarbon formation through similar mechanisms to chlorinated derivative formation [5].

Tannery Chemical Processing Operations

Historical tannery operations utilizing pentachlorophenol as a fungicide and biocide have resulted in widespread soil contamination with chlorinated dibenzo-para-dioxins and related compounds. Analysis of soils at former tannery sites in Eastern Massachusetts revealed polychlorinated dibenzo-para-dioxin and dibenzofuran concentrations ranging from 1-10 parts per billion in background industrial urban settings to 10,000-100,000 nanograms per kilogram in heavily contaminated areas [6] [7]. The distribution pattern and elevated concentrations indicate that both contaminants originate from common industrial sources associated with former tannery operations [6] [7].

Industrial ProcessChlorine SourceSoil Contamination RangeFormation Mechanism
Chlor-alkali ProductionElemental chlorineElevated above backgroundDirect chlorination
Petrochemical RefiningChlorine additives3.12 ng/g meanFeedstock chlorination
Flame Retardant ManufacturingBrominated brines21.6 ng/g (Br-PAHs)Halogenation reaction
Pentachlorophenol UsagePhenolic chlorination10,000-100,000 ng/kgPrecursor transformation

Urban vs. Rural Atmospheric Distribution Patterns

Spatial Concentration Gradients

Atmospheric distribution patterns of chlorinated polycyclic aromatic hydrocarbons demonstrate pronounced urban-rural concentration gradients reflecting proximity to anthropogenic emission sources. Studies conducted in Japanese urban areas have documented mean total chlorinated polycyclic aromatic hydrocarbon concentrations of 20.7 picograms per cubic meter at industrial sites compared to 14.1 picograms per cubic meter at residential locations [8]. The spatial distribution indicates that industrial activity areas exhibit heavy pollution with both total chlorinated polycyclic aromatic hydrocarbons and parent polycyclic aromatic hydrocarbons [9].

Emission Source Proximity Effects

Research examining atmospheric polycyclic aromatic hydrocarbon concentrations across Beijing-Tianjin region rural village and urban sites has revealed that emission source location explains 56-77 percent of spatial variation in ambient air concentrations [10]. Polycyclic aromatic hydrocarbon concentrations measured at rural villages and urban sites in northern mountain regions were significantly lower than those measured at sites in southern plains during all seasons, reflecting the influence of population distribution and emission density patterns [10]. However, no significant difference in concentrations was observed between rural villages and urban sites within the same geographic regions, indicating that local emission sources affect broad areas [10].

Seasonal and Meteorological Influences

Atmospheric concentrations of chlorinated polycyclic aromatic hydrocarbons exhibit pronounced seasonal variations influenced by meteorological conditions and emission patterns. Winter concentrations tend to be higher than summer concentrations due to increased fuel consumption for residential heating and altered atmospheric mixing conditions [11] [8]. The behavior of atmospheric chlorinated polycyclic aromatic hydrocarbons is influenced by the origin of associated particulates, which varies according to season and affects compound distribution patterns [11].

Urban Heat Island and Transport Effects

Urban environments demonstrate elevated air-soil gas exchange fluxes of polycyclic aromatic hydrocarbons compared to remote and rural sites. Annual median air-soil gas exchange flux measurements indicate 42.2 nanograms per square meter per day from soil to air, with urban sites exhibiting higher exchange fluxes than remote locations [10]. In summer conditions, increased gaseous polycyclic aromatic hydrocarbon volatilization from soil to air occurs due to higher temperatures and increased rainfall, while winter conditions favor greater gaseous deposition from air to soil due to higher emissions and lower temperatures [10].

Location TypeMean Concentration (pg/m³)Seasonal PatternPrimary Influence Factors
Urban Industrial20.7Winter > SummerLocal emission sources
Urban Residential14.1Winter > SummerTraffic, heating
Rural MountainSignificantly lowerLess pronouncedLong-range transport
Rural PlainHigher than mountainWinter > SummerRegional emissions

Sediment and Soil Contamination Pathways

Industrial Point Source Contamination

Sediment contamination with chlorinated polycyclic aromatic hydrocarbons demonstrates strong correlations with industrial point sources and urbanization levels. Research conducted in the Maozhou River Watershed near Shenzhen, China, documented 9-chlorophenanthrene concentrations ranging from 0.51 to 289 nanograms per gram in surface sediments, with concentrations following an increasing trend with urbanization level [12]. The highest contamination levels were observed in areas with 80-100 percent urbanization, indicating that urban-industrial activities constitute the primary contamination source [12].

Electronic Waste Processing Impacts

Electronic waste recycling and processing operations represent significant point sources for halogenated polycyclic aromatic hydrocarbon soil contamination. Studies of surface soil samples collected around electronic waste recycling facilities in Vietnam have documented chlorinated polycyclic aromatic hydrocarbon concentrations, with 31 target compounds including 21 chlorinated polycyclic aromatic hydrocarbons and 10 brominated polycyclic aromatic hydrocarbons detected [13]. The spatial distribution of contamination correlates with proximity to electronic waste processing activities and demonstrates the persistence of these compounds in soil matrices [13].

Historical Industrial Legacy Contamination

Former industrial sites continue to exhibit elevated chlorinated aromatic compound concentrations decades after cessation of operations. Analysis of soils at a former tannery site revealed widespread polychlorinated dibenzo-para-dioxin and dibenzofuran contamination, with 17 of 32 soil samples exceeding typical industrial urban concentrations by factors of 10-1000 times [6] [7]. The distribution pattern of contamination in combination with highly elevated concentrations did not indicate significant influences from off-site sources, confirming that on-site industrial operations were the primary contamination source [6] [7].

River and Watershed Transport Mechanisms

Sediment transport processes facilitate the distribution of chlorinated polycyclic aromatic hydrocarbons from point sources throughout watershed systems. Research on polycyclic aromatic hydrocarbon contamination in the Sele River system has demonstrated that concentrations in water and sediment near industrial discharge points are influenced by industrial wastewater and vehicle emissions [14]. The persistence of these compounds in sediment matrices enables long-term environmental exposure and potential bioaccumulation in aquatic ecosystems [15].

Soil Organic Carbon Partitioning Effects

The fate and transport of chlorinated polycyclic aromatic hydrocarbons in soil systems is significantly influenced by soil organic carbon content and partitioning behavior. Compounds with higher hydrophobicity and larger molecular size demonstrate greater affinity for sediment particles and organic carbon matter, resulting in reduced bioavailability but increased environmental persistence [15]. Sediments with moderate to high clay or organic carbon content tend to sorb dissolved contaminants and continue to serve as contamination sources long after upland sources are depleted [15].

Contamination PathwayTypical Concentration RangePersistence FactorsTransport Mechanism
Direct Industrial Discharge0.51-289 ng/g (sediment)High organic carbon bindingAqueous transport
Electronic Waste ProcessingVariable (31 compounds detected)Soil matrix adsorptionAtmospheric deposition
Historical Site Legacy10-1000× background levelsChemical stabilityGroundwater migration
Watershed TransportInfluenced by industrial sourcesSediment associationFluvial transport

XLogP3

6.3

Dates

Last modified: 04-14-2024

Explore Compound Types